5-O'-benzyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
The synthesis of 5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving the use of methanesulfonic acid (MsOH) under reflux conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cyclization: The formation of the spirocyclic structure involves cyclization reactions, often under acidic conditions.
Scientific Research Applications
5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, exhibiting high affinity and specificity . This binding can modulate various biological pathways, leading to its observed biological activities. The spirocyclic structure may also contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with spirocyclic structures, such as:
Azepinoindole: Formed through a series of cyclization reactions similar to those used for the target compound.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar biological activities.
N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol): Another indole derivative with potential biological applications.
The uniqueness of 5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-O'-benzyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C25H24N2O6/c1-14(2)32-23(29)20-21(26)33-15(3)19(22(28)31-13-16-9-5-4-6-10-16)25(20)17-11-7-8-12-18(17)27-24(25)30/h4-12,14H,13,26H2,1-3H3,(H,27,30) |
InChI Key |
JYLCVOYUKAZWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC(C)C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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